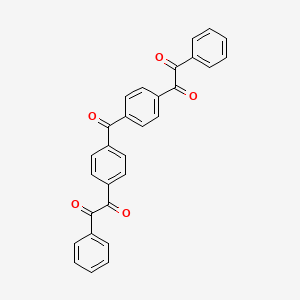

1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione)

Übersicht

Beschreibung

1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione), also known as CPE, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is a derivative of 1,2-diketones and is known for its unique properties that make it suitable for use in several scientific research applications.

Wirkmechanismus

The mechanism of action of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is not fully understood. However, it is believed that the compound acts as a ligand, binding to metal ions and forming stable complexes. The electron-transport properties of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) are believed to be a result of the delocalization of electrons in the molecule.

Biochemical and Physiological Effects:

There is limited research on the biochemical and physiological effects of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione). However, studies have shown that the compound is not toxic to cells and does not cause significant damage to DNA.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is its excellent electron-transport properties, making it a suitable material for use in organic electronics. The compound is also relatively easy to synthesize, making it accessible for researchers.

One of the limitations of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is its limited solubility in common solvents, which can make it difficult to work with in some experiments. The compound is also relatively unstable under certain conditions, which can affect its performance in experiments.

Zukünftige Richtungen

There are several future directions for research on 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione). One area of research is the development of new materials based on 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) for use in organic electronics. Researchers are also exploring the use of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) in the development of new sensors for the detection of metal ions and other analytes.

Another area of research is the modification of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) to improve its solubility and stability. This could lead to the development of new materials with improved properties for use in various scientific research applications.

Conclusion:

In conclusion, 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is a unique compound that has shown great potential for use in various scientific research applications. The compound has excellent electron-transport properties, making it suitable for use in organic electronics. It has also been used in the development of sensors for the detection of metal ions. While there is still much to learn about the compound, research on 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) is ongoing, and future developments in this field are expected.

Synthesemethoden

The synthesis of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) involves the reaction of 4,4'-dinitrodiphenylmethane with acetylacetone in the presence of a base. The reaction results in the formation of 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) as a yellowish-green powder. The purity of the compound can be improved by recrystallization.

Wissenschaftliche Forschungsanwendungen

1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the field of organic electronics. 1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) has been shown to have excellent electron-transport properties, making it a suitable material for use in organic field-effect transistors (OFETs) and organic solar cells.

1,1'-(carbonyldi-4,1-phenylene)bis(2-phenyl-1,2-ethanedione) has also been used in the development of fluorescent sensors for the detection of metal ions. The compound has been shown to selectively bind to certain metal ions, resulting in a change in fluorescence intensity. This property has been exploited for the development of sensors for the detection of heavy metals in environmental samples.

Eigenschaften

IUPAC Name |

1-[4-[4-(2-oxo-2-phenylacetyl)benzoyl]phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H18O5/c30-25(21-11-15-23(16-12-21)28(33)26(31)19-7-3-1-4-8-19)22-13-17-24(18-14-22)29(34)27(32)20-9-5-2-6-10-20/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAZFUJHBPAISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401204578 | |

| Record name | 1,1′-(Carbonyldi-4,1-phenylene)bis[2-phenylethanedione] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31224-78-9 | |

| Record name | 1,1′-(Carbonyldi-4,1-phenylene)bis[2-phenylethanedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31224-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(Carbonyldi-4,1-phenylene)bis[2-phenylethanedione] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401204578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)

![N,N'-[[(4-fluorophenyl)methylene]bis(2,6-dimethyl-4,1-phenylene)]dibenzamide](/img/structure/B5169181.png)

![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)

![5-chloro-N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-8-quinolinamine](/img/structure/B5169221.png)

![N-allyl-N-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5169225.png)

![1-methoxy-4-{[6-(4-nitrophenoxy)hexyl]oxy}benzene](/img/structure/B5169230.png)

![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5169235.png)